Sub-Nanomolar Histamine H3 Receptor Affinity with H3/H4 Selectivity Profile
3-(1-Methylpyrrolidin-2-yl)morpholine binds to the human histamine H3 receptor with a dissociation constant (Kd) of 1.35 nM as measured by a furimazine substrate-based BRET assay in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. The same compound exhibits approximately 23-fold lower affinity for the human histamine H4 receptor (Kd = 31 nM) and 7-fold lower affinity for the mouse H4 receptor (Kd = 9.16 nM) [1]. In contrast, beta-1 adrenergic receptor binding assays show no detectable affinity for the target compound , while beta-2 adrenergic receptor binding for a comparator molecular entity yields Kd values in the micromolar range (1.35 μM) [2].
| Evidence Dimension | Receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Human H3R: Kd = 1.35 nM; Human H4R: Kd = 31 nM; Mouse H4R: Kd = 9.16 nM; Beta-1 AR: No affinity |
| Comparator Or Baseline | Comparator entity (CHEMBL1159887): Beta-2 AR Kd = 1.35 μM (1350 nM) and 631 nM |
| Quantified Difference | >1000-fold selectivity for H3R over beta-2 AR; ~23-fold H3/H4 selectivity |
| Conditions | BRET assay in HEK293T cells expressing human recombinant NLuc/GPCR-fused H3R; [3H]DHA displacement for beta-2 AR |
Why This Matters
This quantifies target engagement at a specific GPCR, enabling researchers to select this compound for H3R-focused screening campaigns while avoiding beta-adrenergic off-target confounding observed with other morpholine-containing scaffolds.
- [1] BindingDB. BDBM50538677 (CHEMBL4635634). Affinity data: Kd (human H3R) = 1.35 nM; Kd (human H4R) = 31 nM; Kd (mouse H4R) = 9.16 nM. Assay: furimazine substrate-based BRET, HEK293T cells. View Source
- [2] BindingDB. BDBM50421733 (CHEMBL1159887). Kd = 1.35E+3 nM (beta-2 AR, [3H]DHA displacement); Kd = 631 nM (cow beta-2 AR). View Source
